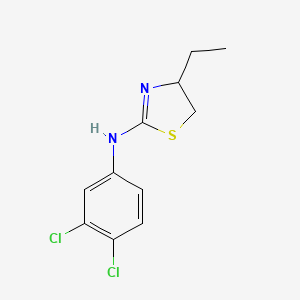

N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

Description

N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms The compound also features a dichlorophenyl group and an ethyl group attached to the thiazole ring

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2S/c1-2-7-6-16-11(14-7)15-8-3-4-9(12)10(13)5-8/h3-5,7H,2,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJUVUCRKGNZJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CSC(=N1)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3,4-dichloroaniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the thiazole ring. The reaction conditions generally involve refluxing the reaction mixture in a suitable solvent such as ethanol or acetonitrile for several hours .

Industrial Production Methods

On an industrial scale, the production of N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit promising antimicrobial properties. N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine and similar compounds have been evaluated against various bacterial strains and fungi. For instance, studies on related thiazole derivatives have shown effective inhibition against both Gram-positive and Gram-negative bacteria as well as antifungal activity .

Anticancer Properties

Thiazole compounds are being investigated for their potential anticancer effects. The compound has been linked to anticancer activity through mechanisms that involve the induction of apoptosis in cancer cells. In vitro studies have demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines, including breast cancer (MCF7) and prostate cancer cells . Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression .

Acetylcholinesterase Inhibition

The compound's structure suggests potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer’s disease. Compounds containing thiazole rings have shown effective inhibition of acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain and improving cognitive function .

Pesticidal Activity

Thiazole derivatives are also explored for their pesticidal properties. The structural characteristics of N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine may confer insecticidal or herbicidal activity. Research into similar thiazole compounds has shown effectiveness against various agricultural pests and pathogens, suggesting potential applications in crop protection .

Synthesis and Characterization

The synthesis of N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves multi-step organic reactions that allow for the introduction of functional groups critical for its biological activity. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various thiazole derivatives revealed that certain compounds exhibited significant antimicrobial activity against both bacterial and fungal strains. The synthesized N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine was part of a series that demonstrated an IC50 value indicating effective inhibition of microbial growth .

Case Study 2: Anticancer Activity

In a comparative study involving several thiazole derivatives against MCF7 breast cancer cells, N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine showed promising results with a notable reduction in cell viability at specific concentrations. This highlights its potential as a lead compound for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the electron transport chain in photosynthetic organisms, similar to other dichlorophenyl compounds .

Comparison with Similar Compounds

Similar Compounds

3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.

Propanil: An anilide herbicide used for weed control in rice fields.

Uniqueness

N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific thiazole structure, which imparts distinct chemical and biological properties

Biological Activity

N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H13Cl2N2S

- IUPAC Name : N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

- SMILES Notation : CC(C)N1C(=S)C(C1)N(c2cc(Cl)cc(Cl)c2)C

Research indicates that thiazole derivatives, including N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine, exhibit their biological activities primarily through interactions with various biological targets. The presence of the thiazole ring is crucial for its activity against cancer cells and bacteria.

Anticancer Activity

Recent studies have shown that compounds with similar structures possess notable anticancer properties. For instance:

- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For example, a related thiazole compound exhibited an IC50 value of 1.98 ± 1.22 µg/mL against A-431 cells .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives are well-documented. In one study, derivatives were tested against Gram-positive and Gram-negative bacteria using the dilution method. The results indicated that these compounds possess significant antibacterial activity .

Study 1: Antitumor Activity

A study focused on the structure-activity relationship (SAR) revealed that the presence of electron-withdrawing groups like chlorine on the phenyl ring enhances the cytotoxic activity of thiazole derivatives. The compound showed promising results in inhibiting cell proliferation in vitro .

Study 2: Induction of Pluripotency

Another investigation highlighted a related thiazole derivative's ability to induce Oct3/4 expression in embryonic stem cells. This suggests potential applications in regenerative medicine and stem cell research .

Data Table: Biological Activities of Thiazole Derivatives

| Activity Type | Compound | IC50 Value (µg/mL) | Target/Cell Line |

|---|---|---|---|

| Cytotoxic | N-(3,4-Dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine | 1.98 ± 1.22 | A-431 |

| Antibacterial | Various Thiazoles | Varies | Gram-positive & Gram-negative bacteria |

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine?

The synthesis typically involves cyclocondensation reactions. For example, thiazoline derivatives are often synthesized by reacting thiourea or thiosemicarbazide with α-haloketones or α,β-unsaturated carbonyl compounds. Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate (a structurally similar compound) is synthesized via a one-pot reaction of ethyl 2-bromoacetate with thiourea derivatives under reflux conditions . For the target compound, substitution of the dichlorophenyl group onto the thiazol-2-amine scaffold may involve nucleophilic aromatic substitution or coupling reactions, with optimization of solvent polarity and reaction temperature to improve yields .

Q. How is the molecular structure of N-(3,4-dichlorophenyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For related thiazole derivatives, SCXRD reveals planarity of fused-ring systems (e.g., thienopyridine-thiazole hybrids) and dihedral angles between aromatic substituents, which influence intramolecular hydrogen bonding (e.g., N–H⋯N interactions) . Disordered substituents, such as chlorophenyl groups, are resolved using occupancy refinement and anisotropic displacement parameters . Complementary techniques like NMR and IR spectroscopy confirm functional groups and regiochemistry, with chemical shifts for thiazoline protons typically observed at δ 3.0–4.5 ppm .

Q. What analytical techniques are critical for purity assessment and characterization of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity analysis. Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks and fragmentation patterns. For example, related thiazol-2-amine derivatives show [M+H] peaks consistent with their molecular formulas . Elemental analysis (C, H, N, S) is essential to verify stoichiometry, with deviations >0.4% indicating impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for thiazol-2-amine derivatives?

Discrepancies often arise from variations in substituent electronic effects or assay conditions. For instance, anti-leishmanial activity in thienopyridine-thiazole hybrids correlates with the dihedral angle between the fused-ring system and chlorophenyl groups, which affects molecular docking . To address contradictions:

Q. What strategies optimize reaction yields for N-(3,4-dichlorophenyl) substitution in thiazol-2-amine synthesis?

Low yields (<50%) are common due to steric hindrance from the 3,4-dichlorophenyl group. Strategies include:

- Catalysis : Use Pd-catalyzed Buchwald-Hartwig amination for C–N coupling .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine.

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc protection) to prevent side reactions .

Q. How do computational methods (DFT, MD) enhance understanding of this compound’s reactivity and stability?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the electron-withdrawing dichlorophenyl group lowers HOMO energy, reducing oxidation susceptibility . Molecular dynamics (MD) simulations model solvation effects and conformational stability, revealing that the 4-ethyl group in the thiazoline ring induces steric strain, affecting tautomeric equilibria . These insights guide derivatization for enhanced stability .

Q. What crystallographic challenges arise during SCXRD analysis of this compound, and how are they addressed?

Common issues include:

- Disorder : Chlorophenyl or ethyl groups may exhibit split occupancy. Refinement with SHELXL using PART and SIMU instructions resolves this .

- Twinning : High-symmetry space groups (e.g., P2/c) may require twin-law refinement (TWIN/BASF commands in SHELXL) .

- Weak Diffraction : Low-temperature data collection (100 K) and synchrotron radiation improve resolution for light-atom structures .

Q. How does the electronic nature of substituents influence the compound’s spectroscopic and catalytic properties?

The 3,4-dichlorophenyl group is strongly electron-withdrawing, causing:

- Redshift in UV-Vis spectra : Due to extended π-conjugation.

- Altered NMR Shifts : Deshielding of proximal protons (δ 7.0–8.5 ppm for aromatic H) .

- Catalytic Activity : Thiazoline nitrogen lone pairs participate in metal coordination, relevant in designing organocatalysts. Substituents modulate Lewis acidity/basicity .

Methodological Notes

- Data Reproducibility : Report reaction conditions (solvent, temperature, catalyst loading) in detail.

- Crystallography : Deposit SCXRD data in the Cambridge Structural Database (CSD) for community validation .

- Conflict Resolution : Use multivariate analysis (e.g., PCA) to disentangle substituent effects from assay variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.